ethyl 4-methyl-5-{[(2-methylphenyl)amino]carbonyl}-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxylate
Overview
Description
Ethyl 4-methyl-5-{[(2-methylphenyl)amino]carbonyl}-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C23H21N3O6S and its molecular weight is 467.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 467.11510657 g/mol and the complexity rating of the compound is 744. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Characterization
Synthesis of Benzo[b]thiophen Derivatives : Compounds related to ethyl 4-methyl-5-{[(2-methylphenyl)amino]carbonyl}-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxylate have been synthesized through various chemical pathways, highlighting their structural diversity and chemical reactivity. For instance, ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate derivatives have been prepared and explored for their pharmacological potential, showcasing the versatility of thiophene derivatives in chemical synthesis and drug design (Chapman et al., 1971).
Azo-Schiff Base Compounds : The creation of novel azo-Schiff base compounds involving thiophene units demonstrates the potential for creating materials with unique optical and electronic properties. These compounds have been characterized using various spectroscopic methods, suggesting applications in materials science and molecular engineering (Menati et al., 2020).
Antimicrobial and Antioxidant Activities
- Antimicrobial and Antioxidant Studies : Some thiophene derivatives have been explored for their antimicrobial and antioxidant activities. These studies provide insights into the potential therapeutic applications of thiophene derivatives, including their use in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).
Materials Science and Corrosion Inhibition
- Corrosion Inhibition for Mild Steel : The use of pyranopyrazole derivatives as corrosion inhibitors demonstrates the application of thiophene derivatives in industrial processes, such as protecting mild steel in pickling operations. This research highlights the potential of these compounds in materials science and engineering, offering insights into their interactions with metal surfaces and their effectiveness in corrosion protection (Dohare et al., 2017).
Properties
IUPAC Name |
ethyl 4-methyl-5-[(2-methylphenyl)carbamoyl]-2-[(3-nitrobenzoyl)amino]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O6S/c1-4-32-23(29)18-14(3)19(21(28)24-17-11-6-5-8-13(17)2)33-22(18)25-20(27)15-9-7-10-16(12-15)26(30)31/h5-12H,4H2,1-3H3,(H,24,28)(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCCSQZWUJJALY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2C)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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